molecular formula C28H28N4O3S B11193456 Ethyl 5-(4-(4-(thiophene-2-carbonyl)piperazin-1-yl)phenyl)-1-(o-tolyl)-1H-pyrazole-3-carboxylate

Ethyl 5-(4-(4-(thiophene-2-carbonyl)piperazin-1-yl)phenyl)-1-(o-tolyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11193456
M. Wt: 500.6 g/mol
InChI Key: SVJQTPAOMPTDQK-UHFFFAOYSA-N
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Description

ETHYL 1-(2-METHYLPHENYL)-5-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a pyrazole core, substituted with various functional groups including a thiophene ring, a piperazine moiety, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(2-METHYLPHENYL)-5-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the best reaction conditions, such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(2-METHYLPHENYL)-5-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1H-PYRAZOLE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

ETHYL 1-(2-METHYLPHENYL)-5-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 1-(2-METHYLPHENYL)-5-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents. Examples include:

  • 1-Phenyl-3-(2-thienyl)-1H-pyrazole
  • 1-(2-Methylphenyl)-3-(4-nitrophenyl)-1H-pyrazole

Uniqueness

ETHYL 1-(2-METHYLPHENYL)-5-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H28N4O3S

Molecular Weight

500.6 g/mol

IUPAC Name

ethyl 1-(2-methylphenyl)-5-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]pyrazole-3-carboxylate

InChI

InChI=1S/C28H28N4O3S/c1-3-35-28(34)23-19-25(32(29-23)24-8-5-4-7-20(24)2)21-10-12-22(13-11-21)30-14-16-31(17-15-30)27(33)26-9-6-18-36-26/h4-13,18-19H,3,14-17H2,1-2H3

InChI Key

SVJQTPAOMPTDQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)C5=CC=CC=C5C

Origin of Product

United States

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